molecular formula C20H18O4 B5529410 4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No. B5529410
M. Wt: 322.4 g/mol
InChI Key: NWQDUTRAIYCDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves strategies that ensure the formation of the coumarin core, followed by functionalization to introduce various substituents. While the exact synthesis route for "4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one" is not detailed in the available literature, related compounds are synthesized through strategies like Knoevengel condensation, lactonization, and acylation reactions (Bai Jing-hua, 2011). Ultrasound irradiation has also been employed to enhance reaction rates and yields for similar compounds, highlighting modern synthetic approaches (Wang Huiyana, 2013).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives, including our compound of interest, is characterized by the presence of a benzopyran core, which significantly influences its physical and chemical properties. Crystal structure analysis reveals that these compounds often exhibit C—H⋯O, C—H⋯π(aryl), and π–π stacking interactions, contributing to their stability and reactivity (I. Caracelli et al., 2015).

Chemical Reactions and Properties

Chromen-2-one derivatives participate in various chemical reactions, including nucleophilic ring-opening reactions, which are crucial for further functionalization (N. Misra & H. Ila, 2010). Their reactivity can be harnessed in multi-component reactions for the efficient synthesis of diverse heterocyclic compounds, demonstrating their versatility in organic synthesis (M. Dekamin et al., 2013).

Physical Properties Analysis

The physical properties of "4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one" would likely reflect those of closely related chromen-2-one derivatives, including solubility in common organic solvents, crystallinity, and fluorescence. These properties are critical for applications in materials science and biological imaging (T. Shimasaki et al., 2021).

Chemical Properties Analysis

The chemical properties of chromen-2-one derivatives are influenced by the electron-rich nature of the coumarin core and the substituents present. They can act as nucleophiles in reactions with electrophiles or serve as ligands in coordination chemistry. The presence of specific functional groups also enables reactions such as cyclization and coupling, which are pivotal in the synthesis of complex molecules (M. V. Dmitriev et al., 2015).

properties

IUPAC Name

4-ethyl-7-methyl-5-phenacyloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-3-14-11-19(22)24-18-10-13(2)9-17(20(14)18)23-12-16(21)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQDUTRAIYCDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.